![molecular formula C13H19N3O8 B3040587 Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside CAS No. 21893-05-0](/img/structure/B3040587.png)
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Overview
Description
“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is a paramount biochemical compound employed extensively in drug synthesis and development . It has a distinctive chemical configuration and holds immense potential in studying precise disease pathways entrenched in carbohydrate metabolism .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For a detailed synthesis analysis, it would be best to refer to specialized literature or databases.Molecular Structure Analysis
The molecular formula of this compound is C13H19N3O8 . The IUPAC name is (2S,3R,4S,5R,6R)-4,5-Diacetoxy-6-(azidomethyl)-2-methoxytetrahydro-2H-pyran-3-yl acetate . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a molecular weight of 345.31 . It’s soluble in DCM, DMF, DMSO, EtOAc, MeOH . The melting point is 103-104 °C .Scientific Research Applications
Synthesis of Glycosides
This compound is used in the synthesis of glycosides of glucuronic, galacturonic, and mannuronic acids . These glycosides are biologically active compounds linked by their anomeric carbon . The synthesis of these glycosides is particularly challenging due to the presence of the C-5 carboxylic group, which decreases the reactivity at the anomeric position .
Synthesis of Prodrugs
The compound is used in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug .
Synthesis of Oligosaccharides
“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is used as a building block for the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (simple sugars) and have many functions in cells, including cell-cell recognition and cell adhesion .
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules . These molecules have a biological effect on the cell or organism, such as inhibiting a specific enzyme or activating a specific receptor .
Synthesis of Morphine Derivatives
“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is used in the synthesis of morphine derivatives . These derivatives are developed to overcome the serious side effects associated with morphine and codeine, such as respiratory depression, constriction, euphoria, and addiction .
Synthesis of Complex Oligosaccharides
The compound is used in the synthesis of complex oligosaccharides in a regio- and stereoselective manner . These complex oligosaccharides have a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory activities .
Safety and Hazards
Future Directions
As a paramount biochemical compound, “Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” has significant potential in the field of drug synthesis and development . Its distinctive chemical configuration makes it a valuable tool for studying precise disease pathways entrenched in carbohydrate metabolism .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMTXDYAGCJCDG-LBELIVKGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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